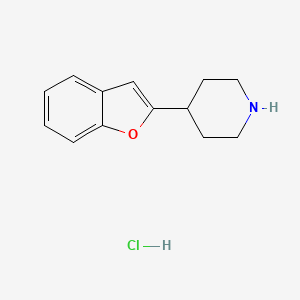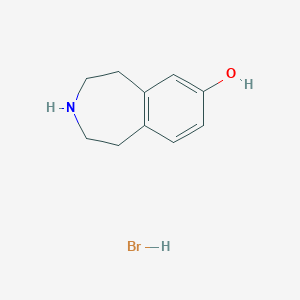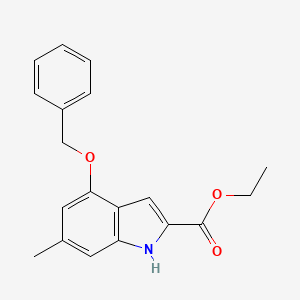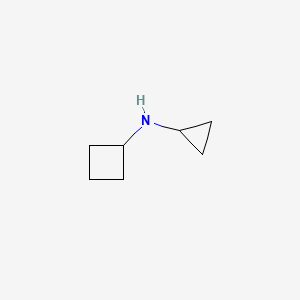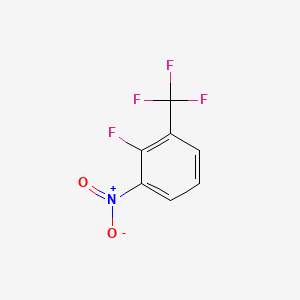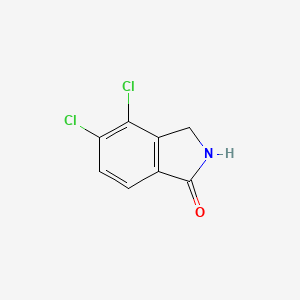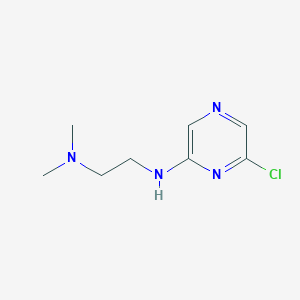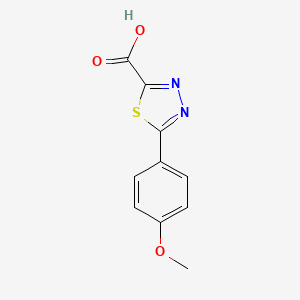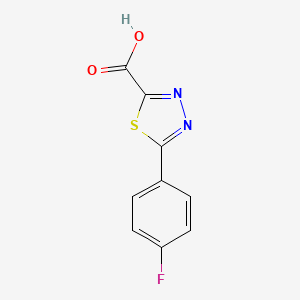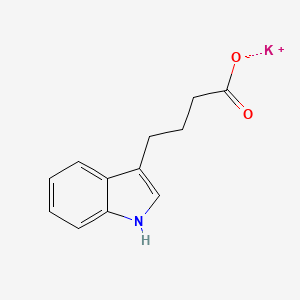
4-(1H-インドール-3-イル)酪酸カリウム
概要
説明
Potassium 4-(1H-indol-3-yl)butanoate, also known as K-IBA or 1H-Indole-3-Butanoic Acid Potassium Salt, is a water-soluble form of IBA, an auxin-family plant growth hormone . It is a potassium salt of the organic compound, 4-(1H-indol-3-yl)butanoic acid, commonly known as tryptophan .
Synthesis Analysis
In a study, 4-(1H-indol-3-yl)butanoic acid was sequentially transformed into ethyl 4-(1H-indol-3-yl)butanoate, 4-(1H-indol-3-yl)butanohydrazide, and 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol as a nucleophile .Molecular Structure Analysis
The molecular formula of Potassium 4-(1H-indol-3-yl)butanoate is C12H12KNO2 . The average mass is 241.327 Da and the monoisotopic mass is 241.050507 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Potassium 4-(1H-indol-3-yl)butanoate include the transformation of 4-(1H-indol-3-yl)butanoic acid into ethyl 4-(1H-indol-3-yl)butanoate, 4-(1H-indol-3-yl)butanohydrazide, and 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol .Physical And Chemical Properties Analysis
Potassium 4-(1H-indol-3-yl)butanoate has a molecular weight of 241.32700 . The Polar Surface Area (PSA) is 55.92000 and the LogP is 1.24050 .科学的研究の応用
植物成長調整剤
インドール-3-酪酸カリウム塩 (IBAK) は、オーキシンファミリーに属する植物成長ホルモンです . 根器官形成の促進、カルス形成の誘導、不定根の形成、重力屈性と光屈性の調節に重要な役割を果たします .
癌細胞の治療
IBAK などのインドール誘導体は、癌細胞の治療に使用される生物学的に活性な化合物であることが判明しています . 近年、さまざまな生物学的に重要な特性を示し、注目を集めています .
抗菌活性
IBAK を含むインドール誘導体は、抗菌活性を示しています . ヒトの体のさまざまな種類の障害の治療に使用されてきました .
植物組織培養
植物組織培養では、IBAK や他のオーキシンは、マイクロプロパゲーションと呼ばれる手順で、試験管内で根の形成を開始するために使用されます . このプロセスでは、植物の小さなサンプル(エクプラントと呼ばれる)を使用し、分化または未分化細胞の成長を起こさせます .
作物の非生物的ストレス耐性を高める
IBAK は、作物の非生物的ストレス耐性を向上させるための幅広い応用可能性を秘めています . たとえば、イネの塩ストレス耐性を仲介することが判明しています .
モモ台木の増殖
IBAK は、茎挿し木によるモモ台木の増殖に使用されてきました . 生存率、発根率、根の成長パラメータに有意な影響を与えることが示されています .
植物における炭素配分の調節
IBAK の適用は、シュートと根の成長を促進し、スクロースとフルクトースの含有量を減らし、デンプンの含有量を増やし、AI と NI の活性を高め、炭素配分の変化を示すことが判明しています .
さまざまな障害の治療
近年、IBAK などのインドール誘導体を、ヒトの体のさまざまな障害の治療に適用することが注目されています . さまざまな生物学的に重要な特性を示しています .
Safety and Hazards
作用機序
- Potassium ions are essential for various cellular processes, including maintaining membrane potential, regulating cell volume, and supporting neuromuscular function .
- The increased intracellular potassium concentration affects cell excitability, muscle contraction, and neurotransmitter release .
Target of Action
Mode of Action
Pharmacokinetics
生化学分析
Biochemical Properties
Potassium 4-(1H-indol-3-yl)butanoate plays a significant role in biochemical reactions, particularly in plant growth and development. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. For instance, it is known to promote root organogenesis by interacting with auxin receptors and signaling pathways . The compound’s interaction with these receptors leads to the activation of downstream signaling cascades that regulate gene expression and cellular processes involved in root formation . Additionally, it aids in the regulation of gravitropism and phototropism by influencing the distribution of auxin within plant tissues .
Cellular Effects
Potassium 4-(1H-indol-3-yl)butanoate has profound effects on various types of cells and cellular processes. In plant cells, it promotes cell division and elongation, leading to the formation of adventitious roots and callus tissue . The compound influences cell signaling pathways by modulating the levels of auxin, a key plant hormone involved in growth and development . It also affects gene expression by activating specific transcription factors that regulate the expression of genes involved in cell division, differentiation, and growth . Furthermore, potassium 4-(1H-indol-3-yl)butanoate impacts cellular metabolism by altering the levels of metabolites and enzymes involved in auxin biosynthesis and degradation .
Molecular Mechanism
The molecular mechanism of action of potassium 4-(1H-indol-3-yl)butanoate involves its binding interactions with auxin receptors and other biomolecules. Upon binding to auxin receptors, the compound activates downstream signaling pathways that regulate gene expression and cellular processes . This activation leads to the transcription of genes involved in cell division, elongation, and differentiation . Additionally, potassium 4-(1H-indol-3-yl)butanoate may inhibit or activate specific enzymes involved in auxin biosynthesis and degradation, thereby modulating the levels of auxin within plant tissues . These molecular interactions contribute to the compound’s overall effects on plant growth and development .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium 4-(1H-indol-3-yl)butanoate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that potassium 4-(1H-indol-3-yl)butanoate is relatively stable under inert atmosphere and low temperatures (2-8°C) . Prolonged exposure to light and air may lead to its degradation, reducing its effectiveness . In in vitro and in vivo studies, the compound has been observed to maintain its activity over extended periods, promoting root organogenesis and callus formation . Long-term effects on cellular function include sustained activation of auxin signaling pathways and continuous promotion of cell division and growth .
Dosage Effects in Animal Models
The effects of potassium 4-(1H-indol-3-yl)butanoate vary with different dosages in animal models. In plant studies, varying concentrations of the compound have been used to determine its optimal dosage for promoting root organogenesis and callus formation . Higher doses of potassium 4-(1H-indol-3-yl)butanoate have been shown to enhance root formation and growth, while excessively high doses may lead to toxic or adverse effects . For instance, acute oral administration to rats has shown that the compound has an LD50 of 3160 mg/kg, indicating its relatively low toxicity at moderate doses . Higher doses may result in adverse effects such as reduced growth and development .
Metabolic Pathways
Potassium 4-(1H-indol-3-yl)butanoate is involved in various metabolic pathways, particularly those related to auxin biosynthesis and degradation. The compound interacts with enzymes and cofactors involved in the conversion of indole-3-butyric acid to indole-3-acetic acid, a key auxin in plants . This conversion process is similar to the β-oxidation of fatty acids and involves multiple enzymatic steps . Additionally, potassium 4-(1H-indol-3-yl)butanoate affects metabolic flux by modulating the levels of metabolites and enzymes involved in auxin biosynthesis and degradation . These interactions contribute to the compound’s overall effects on plant growth and development .
Transport and Distribution
The transport and distribution of potassium 4-(1H-indol-3-yl)butanoate within cells and tissues are crucial for its activity and function. The compound is transported through plant tissues via the phloem and xylem, reaching various parts of the plant . It interacts with transporters and binding proteins that facilitate its movement and localization within cells . Potassium 4-(1H-indol-3-yl)butanoate is concentrated at growth points, such as root tips and shoot apices, where it promotes cell division and elongation . Its distribution within plant tissues is essential for its role in regulating growth and development .
Subcellular Localization
The subcellular localization of potassium 4-(1H-indol-3-yl)butanoate is important for its activity and function. The compound is localized in specific compartments or organelles within plant cells, where it exerts its effects . For instance, it may be targeted to the nucleus, where it interacts with transcription factors and regulates gene expression . Additionally, potassium 4-(1H-indol-3-yl)butanoate may be localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in auxin biosynthesis and degradation . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .
特性
IUPAC Name |
potassium;4-(1H-indol-3-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2.K/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11;/h1-2,5-6,8,13H,3-4,7H2,(H,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWDHJYSJOSTSJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12KNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635397 | |
| Record name | Potassium 4-(1H-indol-3-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60096-23-3 | |
| Record name | Potassium 4-(1H-indol-3-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indole-3-butyric acid potassium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does K-IBA influence root formation in plant cuttings?
A1: While the precise mechanism remains an active area of research, K-IBA is understood to act as a synthetic auxin, mimicking the effects of naturally occurring indole-3-acetic acid (IAA). It's believed to stimulate cell division and differentiation in plant tissues, particularly at the site of application, ultimately leading to the formation of adventitious roots. [, , , , ]
Q2: Does the concentration of K-IBA impact its effectiveness?
A2: Yes, the concentration of K-IBA plays a crucial role in its efficacy. Studies have demonstrated that optimal concentrations vary depending on the plant species and cutting type. For instance, in peach softwood cuttings, a concentration of 0.2% (w/v) K-IBA yielded the highest rooting rate and survival rate. [] In contrast, for Taxus baccata cuttings, the optimal concentration varied with collection time, highlighting the importance of species-specific optimization. []
Q3: What factors influence the effectiveness of K-IBA in promoting rooting?
A3: The effectiveness of K-IBA is influenced by a multitude of factors, including plant species, cutting type (hardwood, softwood), time of year at which cuttings are taken, and environmental conditions. For instance, in a study on hardy Minnesota Prunus species, rooting success varied significantly depending on the cutting position, time of year, and auxin treatment. [] This underscores the importance of optimizing propagation protocols for each specific species and variety.
Q4: What propagation systems are commonly used with K-IBA?
A4: K-IBA is effective across various propagation systems, including traditional germination trays and aeroponics. While germination trays are well-established for root growth, aeroponics offers a more controlled environment and efficient resource utilization, making it a viable alternative for certain species like peach cuttings. []
Q5: Can K-IBA be used in combination with other substances to enhance rooting?
A5: Yes, research indicates that combining K-IBA with other compounds, such as phloroglucinol and seaweed extract, can further enhance rooting in certain species like Dracaena marginata. These combinations have shown promising results in improving rooting percentage and root traits. []
Q6: Can metabolites from K-IBA producing bacteria be used as biostimulants?
A6: Yes, research suggests that metabolites produced by certain bacteria, such as Pantoea agglomerans, during the production of IAA can act as plant biostimulants. These metabolites, rich in IAA and other bioactive molecules, have shown potential in improving rooting, survival, and overall plant quality in species like Prunus and Corylus avellana, sometimes even surpassing the effects of K-IBA alone. []
Q7: Are there any notable applications of K-IBA in specific tree species?
A7: K-IBA has proven particularly useful in the propagation of Juglans cinerea (butternut), a species facing threats from butternut canker disease. Studies have demonstrated successful propagation of butternut using softwood cuttings treated with K-IBA, highlighting its potential in preserving and multiplying disease-resistant genotypes. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B1324367.png)
